7-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable quinoline derivative under specific reaction conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated cyclopropaquinoline derivatives .
Scientific Research Applications
7-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline include other cyclopropaquinoline derivatives and quinoline-based compounds. Some examples are:
- 1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
- 7-Hydroxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Uniqueness
What sets this compound apart is its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
7-methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C11H13NO/c1-13-10-4-2-3-9-11(10)8-5-7(8)6-12-9/h2-4,7-8,12H,5-6H2,1H3 |
InChI Key |
CXXRZBKCQYRGFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3CC3CN2 |
Origin of Product |
United States |
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